

A Technical Guide to rac-Enterolactone-¹³C₃: Properties, Applications, and Analytical Methodologies

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Compound of Interest

Compound Name: *rac Enterolactone 13C3*

CAS No.: 918502-72-4

Cat. No.: B1146433

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Abstract: This guide provides a comprehensive technical overview of racemic (rac)-Enterolactone-¹³C₃, a stable isotope-labeled internal standard crucial for the accurate quantification of enterolactone in complex biological matrices. Enterolactone, a mammalian lignan derived from dietary plant precursors, is a biomarker of significant interest in nutritional, clinical, and pharmacological research due to its potential health effects. This document details the physicochemical properties of rac-Enterolactone-¹³C₃, elucidates the rationale for its use in isotope dilution mass spectrometry, and presents a detailed, field-proven protocol for its application in plasma sample analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it contextualizes the analyte by illustrating its metabolic origins. This guide is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for phytoestrogen quantification.

Introduction to Enterolactone and its Isotopic Analog

Enterolactone (ENL) is a diphenolic compound produced in the colon by the action of gut microbiota on plant lignans, such as secoisolariciresinol and matairesinol, which are abundant in flaxseeds, whole grains, and vegetables.[1][2] As a phytoestrogen, ENL exhibits weak estrogenic and antiestrogenic activities and has been implicated in the modulation of hormone-dependent cancers and cardiovascular diseases, making its accurate measurement in biological fluids a key objective in many epidemiological and clinical studies.[3]

The quantification of low-concentration analytes like enterolactone in complex matrices such as plasma or urine is fraught with challenges, including extraction inefficiency, sample loss during preparation, and ion suppression or enhancement effects in mass spectrometry.[4] The use of a stable isotope-labeled (SIL) internal standard, such as rac-Enterolactone- $^{13}\text{C}_3$, is the gold standard for mitigating these issues.[5][6] Because the SIL standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same matrix effects and processing variations.[4] The mass difference allows the mass spectrometer to distinguish between the analyte and the standard, enabling highly accurate and precise quantification through the principle of isotope dilution.

Physicochemical Profile of rac-Enterolactone- $^{13}\text{C}_3$

The defining characteristic of rac-Enterolactone- $^{13}\text{C}_3$ is the incorporation of three heavy carbon-13 isotopes into its molecular structure. This results in a molecular weight increase of approximately 3 Daltons compared to the unlabeled compound, providing a clear mass shift for mass spectrometric detection without altering the chemical and physical behavior of the molecule.

Chemical Structure

- Systematic Name: (3R,4R)-rel-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone- $^{13}\text{C}_3$ [7]
- Racemic Nature: The "rac" prefix indicates that the product is a racemic mixture, containing equal amounts of the (3R,4R) and (3S,4S) enantiomers.
- Isotopic Labeling: The $^{13}\text{C}_3$ designation signifies that three carbon atoms in the structure have been replaced with the ^{13}C isotope. The precise location of these labels can vary by manufacturer but is typically within the core structure.

Properties Summary

The following table summarizes the key quantitative properties of rac-Enterolactone-¹³C₃, compiled from authoritative sources.

Property	Value	Source(s)
Chemical Formula	C ₁₅ ¹³ C ₃ H ₁₈ O ₄	[8]
Molecular Weight	~301.34 g/mol	[8]
Unlabeled CAS Number	78473-71-9	[3][7]
Appearance	Solid	[1]
Purity	Typically ≥95% (Isotopic Purity Assessed by MS)	[3][6]
Solubility	Soluble in DMSO (e.g., 30 mg/mL), DMF (e.g., 30 mg/mL), and Ethanol	[3]
Storage Conditions	-20°C for long-term stability	[9]

Core Application: Isotope Dilution LC-MS/MS Quantification

The primary application of rac-Enterolactone-¹³C₃ is as an internal standard for the quantification of enterolactone in biological samples. The methodology is rooted in Isotope Dilution Mass Spectrometry (IDMS), a technique renowned for its high precision and accuracy. [5]

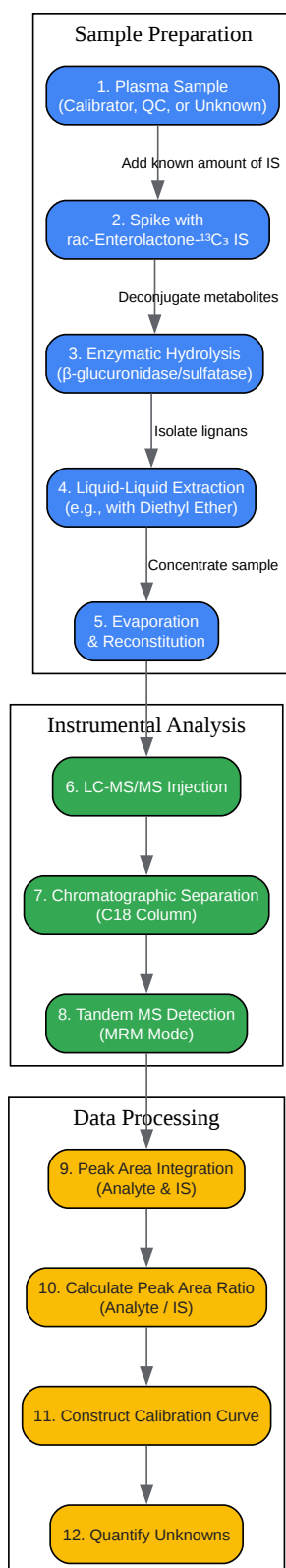
The Principle of Self-Validation

The power of using a co-eluting SIL internal standard lies in its ability to create a self-validating system. A known concentration of rac-Enterolactone-¹³C₃ is spiked into every sample, calibrator, and quality control (QC) standard at the very beginning of the sample preparation process.

- **Extraction & Handling:** Any loss of the native enterolactone during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the $^{13}\text{C}_3$ -labeled standard. The ratio of the analyte to the internal standard remains constant, thus correcting for recovery inconsistencies.
- **Matrix Effects:** During LC-MS/MS analysis, molecules co-eluting from the biological matrix can interfere with the ionization process, either suppressing or enhancing the signal. Since the labeled and unlabeled forms have identical chromatographic retention times and ionization efficiencies, they are affected by these matrix effects to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, this variability is effectively normalized.^[4]

Experimental Workflow for Plasma Analysis

The following diagram and protocol outline a robust workflow for quantifying enterolactone in human plasma.



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Caption: Workflow for enterolactone quantification using a ¹³C₃-labeled internal standard.

Step-by-Step Protocol: Quantification in Human Plasma

This protocol is adapted from established methodologies and is designed for high sensitivity and throughput.[\[10\]](#)[\[11\]](#)

1. Materials and Reagents:

- Human plasma (collected in EDTA tubes)[\[12\]](#)
- rac-Enterolactone-¹³C₃ Internal Standard (IS) Stock Solution (e.g., 1 µg/mL in methanol)
- Unlabeled Enterolactone Calibration Standard Stock (e.g., 1 µg/mL in methanol)
- β-glucuronidase/sulfatase enzyme solution (from *Helix pomatia*) in acetate buffer
- Diethyl ether or Methyl tert-butyl ether (MTBE)
- Methanol, Acetonitrile (LC-MS grade)
- Formic Acid

2. Preparation of Standards and QCs:

- Prepare a series of calibration standards (e.g., 0.5 to 500 nM) by spiking appropriate amounts of the unlabeled enterolactone stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).
- Prepare at least three levels of Quality Control (QC) samples (low, mid, high concentration) in the same manner.

3. Sample Preparation:

- Aliquot: To 200 µL of plasma sample (calibrator, QC, or unknown) in a glass tube, add 20 µL of the rac-Enterolactone-¹³C₃ IS working solution. Vortex briefly.
 - Causality: Spiking the IS at the earliest stage ensures it undergoes all subsequent steps alongside the native analyte, providing the most accurate correction.[\[13\]](#)

- Hydrolysis: Add 500 μ L of acetate buffer containing β -glucuronidase/sulfatase. Vortex and incubate overnight (16-18 hours) at 37°C.
 - Causality: In circulation, enterolactone is extensively conjugated to glucuronide and sulfate groups.[14] Enzymatic hydrolysis is essential to cleave these conjugates and measure the total enterolactone concentration.
- Extraction: Add 2 mL of diethyl ether. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
 - Causality: Liquid-Liquid Extraction (LLE) partitions the non-polar lignans into the organic phase (ether), separating them from polar matrix components like proteins and salts that can cause ion suppression.
- Evaporation & Reconstitution: Carefully transfer the upper organic layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
 - Causality: Evaporation concentrates the analyte. Reconstitution in the mobile phase ensures compatibility with the LC system and proper peak shape.

4. LC-MS/MS Analysis:

- LC System: A standard HPLC or UPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient from ~20% to 95% B over several minutes.
- Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source (typically negative ion mode).
- MRM Transitions (Example):

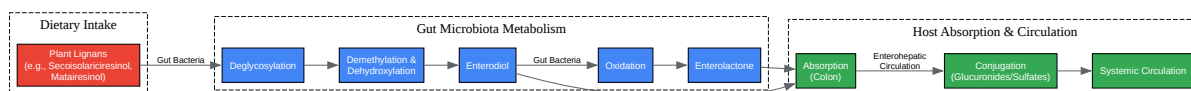
- Enterolactone (Analyte): Q1: 297.1 -> Q3: 253.1
- Enterolactone-¹³C₃ (IS): Q1: 300.1 -> Q3: 256.1
- Causality: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS, filtering out chemical noise.

5. Data Analysis:

- Integrate the peak areas for both the analyte and IS MRM transitions.
- Calculate the Peak Area Ratio (PAR) = $\text{Area}(\text{Analyte}) / \text{Area}(\text{IS})$.
- Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. Apply a linear regression with $1/x^2$ weighting.
- Determine the concentration of enterolactone in unknown samples by interpolating their PAR values from the calibration curve.

Metabolic Context: The Origin of Enterolactone

Enterolactone is not consumed directly but is a product of complex metabolic processes carried out by the gut microbiome on dietary precursors.[15] Understanding this pathway is crucial for interpreting biomarker data.



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Caption: Metabolic pathway from dietary lignans to circulating enterolactone.

Plant lignans like secoisolariciresinol diglucoside (SDG) and matairesinol are ingested and pass to the colon.[16] Here, gut bacteria perform a series of biotransformations, including

deglycosylation, demethylation, and dehydroxylation, to produce the mammalian lignans enterodiol and enterolactone.[15][17] Enterodiol can be further oxidized to enterolactone.[2] These compounds are then absorbed, undergo conjugation in the liver and intestinal wall, and enter systemic circulation, before eventual excretion in urine and bile.[14]

Conclusion

rac-Enterolactone-¹³C₃ is an indispensable tool for modern bioanalytical chemistry, enabling researchers to overcome the inherent challenges of quantifying trace-level biomarkers in complex biological fluids. Its use within a well-designed IDMS workflow provides a self-validating system that ensures the highest degree of accuracy and precision. By delivering reliable data, this stable isotope-labeled standard empowers scientists to confidently explore the intricate relationships between diet, metabolism, and human health.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114739, Enterolactone. Retrieved from [\[Link\]](#)
- Peeters, P. H. et al. (2007). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. *Journal of Chromatography B*, 855(2), 248-254. Available from ResearchGate. [\[Link\]](#)
- Wang, H. et al. (2022). Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome. *Gut*, 71(7), 1337-1346. [\[Link\]](#)
- Kaur, H. et al. (2022). Distribution, biosynthesis and therapeutic potential of lignans. *Journal of Applied Biology & Biotechnology*, 10(4), 1-10. [\[Link\]](#)
- Breast Cancer and the Environment Research Program (2007). FACT SHEET on the PHYTOESTROGEN ENTEROLACTONE. Retrieved from [\[Link\]](#)
- ChemBK. Enterolactone-13C3 MedChemExpress (MCE). Retrieved from [\[Link\]](#)
- Setchell, K. D. et al. (1985). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass

spectrometry. *Biomedical Mass Spectrometry*, 12(9), 473-478. [[Link](#)]

- Eriksen, A. K. et al. (2016). High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma. *Journal of Proteome Research*, 15(3), 1088-1095. [[Link](#)]
- Gagnon, N. et al. (2018). A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed. *Animals*, 8(12), 234. [[Link](#)]
- Clavel, T. et al. (2006). Metabolism of Plant Lignans by Human Intestinal Bacteria. *Journal of Nutrition*, 136(8), 2082-2087. Available from ResearchGate. [[Link](#)]
- Kee, A. C. et al. (2023). Optimised plasma sample preparation and LC-MS analysis to facilitate large-scale clinical proteomics. *Proteomics – Clinical Applications*, 17(5), 2200106. [[Link](#)]
- Heal, K. R. et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. *Analytical Chemistry*, 90(3), 1931-1939. [[Link](#)]
- Waters Corporation (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. Retrieved from [[Link](#)]
- Axios Research. rac-Enterolactone - CAS - 78473-71-9. Retrieved from [[Link](#)]
- Häubl, G. et al. (2007). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. *Analytical and Bioanalytical Chemistry*, 389(3), 961-966. Available from ResearchGate. [[Link](#)]

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Sources

- [1. Enterolactone | C₁₈H₁₈O₄ | CID 114739 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. bcerp.org \[bcerp.org\]](#)
- [3. caymanchem.com \[caymanchem.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. rac Enterolactone | CAS 78473-71-9 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [8. chembk.com \[chembk.com\]](#)
- [9. usbio.net \[usbio.net\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. anis.au.dk \[anis.au.dk\]](#)
- [12. scienceopen.com \[scienceopen.com\]](#)
- [13. kheal.github.io \[kheal.github.io\]](#)
- [14. A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed | MDPI \[mdpi.com\]](#)
- [15. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. Distribution, biosynthesis and therapeutic potential of lignans - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
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